

Azaconazole: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide **Azaconazole**, covering its chemical identity, physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile. The information is intended for professionals in research, science, and drug development.

Chemical Identity and Properties

Azaconazole is a triazole fungicide used to control a broad spectrum of fungi, particularly in wood preservation and for ornamental crops.[1][2] Its chemical and physical properties are summarized below.

CAS Number: 60207-31-0[3][4]

Molecular Formula: C12H11Cl2N3O2[3][4]

Physicochemical Properties

The key physicochemical properties of **Azaconazole** are presented in the table below for easy reference.



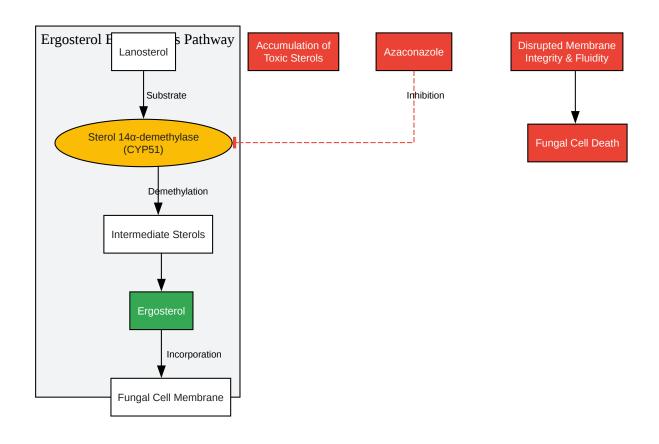
Property	Value	Reference(s)
Molecular Weight	300.14 g/mol	[3][4]
Melting Point	112.6 °C	[5]
Boiling Point	460.7 °C at 760 mmHg	[5]
Water Solubility	300 mg/L (at 20 °C)	[5]
Vapor Pressure	8.6 x 10 ⁻⁶ Pa (at 20 °C)	[5]
Log P (Octanol-Water Partition Coefficient)	2.48	[5]
Appearance	Beige to brown powder	[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azaconazole's fungicidal activity stems from its ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes. Specifically, **Azaconazole** acts as a sterol 14α -demethylase (CYP51) inhibitor.[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α -methyl group from lanosterol.

By binding to the heme cofactor of the CYP51 enzyme, **Azaconazole** blocks the demethylation of lanosterol. This leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its fluidity and integrity, leading to impaired fungal growth and, ultimately, cell death.





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Mechanism of **Azaconazole** Action.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and a cited biological study of **Azaconazole**.

Synthesis of Azaconazole

The synthesis of **Azaconazole** is a multi-step process that can be achieved starting from m-dichlorobenzene. The following protocol is a synthesized representation based on available chemical literature.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone



- To a reaction vessel, add anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene (1.00 mol).
- While stirring at room temperature, slowly add bromoacetyl bromide (1.00 mol) dropwise.
- After the addition is complete, continue stirring at room temperature for 30 minutes.
- Slowly raise the temperature to 50-55 °C and maintain for 5 hours.
- Pour the reaction mixture into ice water to quench the reaction.
- Extract the aqueous phase twice with dichloromethane.
- Combine the organic extracts and wash with water until neutral.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

- In a four-necked flask, combine the product from Step 1 (1.00 mol), glycerol (1.00 mol), toluene, and a suitable catalyst (e.g., TiSiW₁₂O₄₀/SiO₂).
- Heat the mixture to reflux with azeotropic removal of water.
- After the reaction is complete, filter to recover the catalyst.
- Wash the filtrate with a potassium hydroxide solution and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the product.

Step 3: Synthesis of **Azaconazole**

- Dissolve the product from Step 2 (1.00 mol) and 1,2,4-triazole (1.05 mol) in a suitable solvent such as dimethylformamide.
- Add a base, such as anhydrous potassium carbonate (1.10 mol).



- Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
- After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization or column chromatography to obtain
 Azaconazole.

Analytical Method: GC-MS for Azaconazole Determination

The following is a general protocol for the determination of **Azaconazole** in a sample matrix, such as wood or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS).

- 1. Sample Preparation (QuEChERS-based)
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add an appropriate internal standard.
- Shake vigorously for 1 minute.
- Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).
- Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.



2. GC-MS Conditions

• GC System: Agilent 6890 or equivalent

• Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent

• Injector Temperature: 280 °C

• Injection Mode: Splitless

Oven Temperature Program:

o Initial temperature: 70 °C, hold for 2 min

Ramp 1: 25 °C/min to 150 °C

Ramp 2: 3 °C/min to 200 °C

Ramp 3: 8 °C/min to 280 °C, hold for 10 min

Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS System: Agilent 5975 or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Acquisition Mode: Selected Ion Monitoring (SIM)

• Characteristic lons for **Azaconazole** (m/z): 217, 173, 219, 175[3]

In Vivo Study: Effects on Renal Function in Fischer 344 Rats

The following protocol is based on a study that examined the nephrotoxic potential of **Azaconazole**.[1]



1. Animals and Treatment

- Species: Male Fischer 344 rats.
- Acute Study: A single intraperitoneal (i.p.) injection of Azaconazole at doses of 0.4 or 0.6 mmol/kg.
- Sub-acute Study: Daily i.p. administration of Azaconazole at doses of 0.1 or 0.3 mmol/kg/day for 7 days.
- Control Group: Administered the vehicle (e.g., corn oil).
- 2. Sample Collection and Analysis
- Urine Collection: Urine was collected at 6 and 48 hours post-injection in the acute study.
 Urine volume was measured, and samples were analyzed for proteinuria and hematuria.
- Blood Collection: Blood samples were collected at 48 hours post-injection for the determination of blood urea nitrogen (BUN) concentration.
- Tissue Collection: At the end of the study, animals were euthanized, and kidneys were excised and weighed. A portion of the kidney tissue was fixed for morphological examination.
- 3. In Vitro Organic Ion Transport
- Renal cortical slices were prepared from the kidneys of treated and control animals.
- The slices were incubated with p-aminohippurate (PAH) and tetraethylammonium (TEA) to assess organic anion and cation transport, respectively.
- The accumulation of PAH and TEA in the slices was measured to determine the effect of Azaconazole on renal transport function.

Toxicological Summary

Azaconazole is classified as moderately toxic to mammals. The following table summarizes key toxicological data.



Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	308 mg/kg	[6]
LD ₅₀	Rat	Dermal	>2560 mg/kg	[6]
LD ₅₀	Mouse	Oral	1123 mg/kg	[6]
LD ₅₀	Dog	Oral	114 mg/kg	[6]
LC ₅₀ (4h)	Rat	Inhalation	>0.64 mg/L	[6]

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